molecular formula C20H12ClN3 B11580760 9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine

9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine

Cat. No.: B11580760
M. Wt: 329.8 g/mol
InChI Key: XXYCCDBUWBKNRU-UHFFFAOYSA-N
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Description

9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine is a heterocyclic compound that belongs to the class of phthalazines Phthalazines are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This method is straightforward and yields the desired compound in good quantities.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available and inexpensive scaffolds, utilizing short and straightforward synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, ethanol, and various oxidizing and reducing agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .

Scientific Research Applications

9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or bind to particular receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Uniqueness: 9-Chloro-5-phenylbenzimidazo[2,1-a]phthalazine is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12ClN3

Molecular Weight

329.8 g/mol

IUPAC Name

9-chloro-5-phenylbenzimidazolo[2,1-a]phthalazine

InChI

InChI=1S/C20H12ClN3/c21-14-10-11-17-18(12-14)24-20(22-17)16-9-5-4-8-15(16)19(23-24)13-6-2-1-3-7-13/h1-12H

InChI Key

XXYCCDBUWBKNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)Cl)N=C3C5=CC=CC=C52

Origin of Product

United States

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